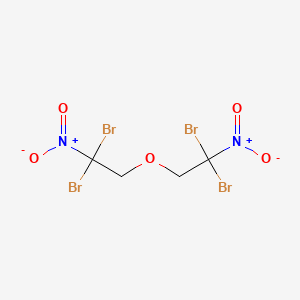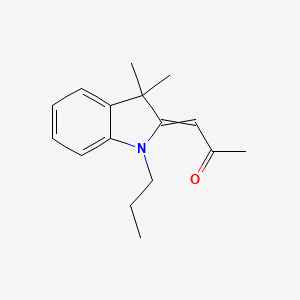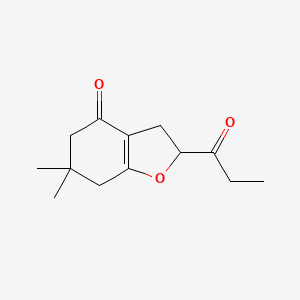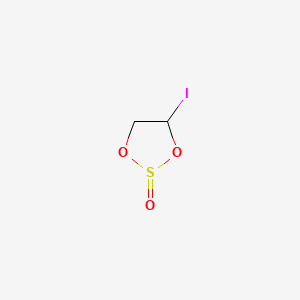
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of nitroethane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent. The process may involve multiple steps to ensure the correct placement of bromine and nitro groups on the ethane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro compounds, while reduction can produce diamines. Substitution reactions can result in a variety of functionalized ethane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving brominated and nitrated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive molecules is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-2-nitroethanol: A related compound with similar bromine and nitro groups but a different structural arrangement.
1,1,2,2-Tetrabromoethane: Another brominated compound with multiple bromine atoms but lacking nitro groups.
1,1-Dibromo-2-nitroethane: A simpler compound with fewer bromine and nitro groups.
Uniqueness
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is unique due to its combination of multiple bromine and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
834887-52-4 |
|---|---|
Fórmula molecular |
C4H4Br4N2O5 |
Peso molecular |
479.70 g/mol |
Nombre IUPAC |
1,1-dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H4Br4N2O5/c5-3(6,9(11)12)1-15-2-4(7,8)10(13)14/h1-2H2 |
Clave InChI |
DSNVZWYQWNVXJI-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(Br)Br)OCC([N+](=O)[O-])(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)







![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)

![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
